2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide
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Overview
Description
It is characterized by its molecular formula C13H10N4OS and a molecular weight of 270.31 g/mol . This compound is notable for its unique structure, which includes an amino group, a cyano group, a phenyl group, and a sulfanyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of malononitrile with thiols and aldehydes in a pseudo-four-component reaction (pseudo-4CR) . Alternatively, a three-component condensation (3CR) of malononitrile with 2-arylidenemalononitrile and S-nucleophiles can also be employed .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various biologically active compounds.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide include:
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-5-cyano-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c14-7-8-6-10(11(15)17-13(8)19)12(18)16-9-4-2-1-3-5-9/h1-6H,(H,16,18)(H3,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDTWRPJNQALGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NC(=S)C(=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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